4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile
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Overview
Description
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a naphthonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile typically involves the reaction of 4-(hydroxymethyl)piperidine with 1-naphthonitrile under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the formation of the desired product. Common solvents used in such reactions include toluene, acetic acid, and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as heating and refluxing the reactants, followed by purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[4-(Carboxymethyl)-1-piperidinyl]-1-naphthonitrile.
Reduction: Formation of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthylamine.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can enhance the compound’s interaction with active sites, potentially leading to improved biological activity . The piperidine ring may interact with receptors or enzymes, modulating their activity and resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)-1-methylpiperidine
- 4-(Hydroxymethyl)-2-methylindole
- 4-(Hydroxymethyl)phenylacetic acid
Uniqueness
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is unique due to its combination of a piperidine ring and a naphthonitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
664362-82-7 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2O/c18-11-14-5-6-17(16-4-2-1-3-15(14)16)19-9-7-13(12-20)8-10-19/h1-6,13,20H,7-10,12H2 |
InChI Key |
WPJPKLMOLIBMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
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